2-Fluoro-3-phenylpyridine

Overview

Description

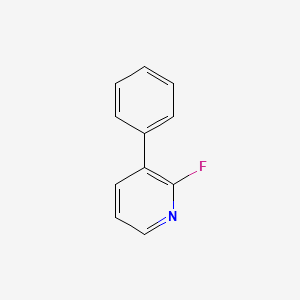

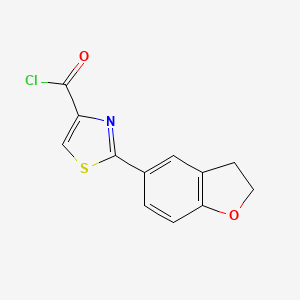

2-Fluoro-3-phenylpyridine is a chemical compound with the molecular formula C11H8FN . It has a molecular weight of 173.19 .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a phenyl group attached to a pyridine ring .Physical And Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

1. Synthesis and Fluorescence Enhancement

- Palladium-Catalyzed C-H Fluorosilylation: 2-Phenylpyridines, including 2-fluoro-3-phenylpyridine derivatives, undergo a novel C-H fluorosilylation process. This reaction, catalyzed by palladium, yields fluorosilylated products that show stronger fluorescence than corresponding silafluorene derivatives, indicating potential applications in materials science and fluorescence technologies (Xiao et al., 2014).

2. Medical Imaging Applications

- Positron Emission Tomography (PET): Fluorine-18 labelled fluoropyridines, including compounds like this compound, are increasingly used in PET imaging. The selective introduction of fluorine-18 into specific positions on the pyridine ring enhances the stability and potential of these radiotracers for medical diagnostics (Carroll et al., 2007).

3. Phosphorescence and Fluoride Sensing

- Dual Phosphorescence Emission: BMes2-functionalized 2-phenylpyridine cyclometalated Pt(II) complexes, potentially including this compound derivatives, exhibit dual phosphorescence emission. This unusual property is used in fluoride titration experiments, suggesting applications in sensing technologies (Ko et al., 2013).

4. Antagonists for A3 Adenosine Receptors

- Synthesis and Receptor Docking: 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine derivatives, a category that includes this compound analogs, have been synthesized and found to be selective antagonists at human and rat A3 adenosine receptors. This implies potential applications in the development of pharmaceuticals targeting these receptors (Li et al., 1999).

5. Catalytic and Synthetic Chemistry

- Novel Synthesis of 4-fluoropyridines: 2-Fluoroallylic alcohols, which can be derived from this compound, are used in a novel synthetic pathway to produce 4-fluoropyridines. This method involves several rearrangements and is significant for the synthesis of complex organic molecules (Wittmann et al., 2006).

6. Development of Cognition Enhancers

- Synthesis of Cognition Enhancing Drugs: Efficient functionalization of 2-fluoro-4-methylpyridine, a compound related to this compound, has been used to synthesize cognition enhancer drug candidates. This showcases the potential of such compounds in the development of neuroactive drugs (Pesti et al., 2000).

Safety and Hazards

2-Fluoro-3-phenylpyridine is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305, P351, and P338 are also provided .

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which 2-fluoro-3-phenylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds, including potential imaging agents for various biological applications .

Mode of Action

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how this compound interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of compounds for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in pathways related to these conditions.

Pharmacokinetics

The presence of a fluorine atom in the compound could potentially influence its pharmacokinetic properties, as fluorine atoms are often introduced into lead structures to improve physical, biological, and environmental properties .

Result of Action

Given that fluoropyridines are often used in the synthesis of biologically active compounds , it is possible that this compound could have a variety of effects depending on the specific context in which it is used.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of fluoropyridines often involves specific reaction conditions . .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-phenylpyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The fluorine atom in the compound acts as a strong electron-withdrawing group, which can influence the compound’s binding affinity and reactivity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, the compound can alter the expression of genes involved in oxidative stress response and metabolic regulation, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and van der Waals interactions, leading to increased binding affinity . Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it has been reported to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to the formation of by-products that can affect its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, this compound can induce toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways can influence the compound’s bioavailability and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes . The localization within these compartments can influence the compound’s activity and function, making it a valuable tool for studying subcellular dynamics.

properties

IUPAC Name |

2-fluoro-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVOLINPRQFGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376445 | |

| Record name | 2-fluoro-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

361147-22-0 | |

| Record name | 2-fluoro-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole](/img/structure/B1586050.png)